molecular formula C14H17N3O3S B2600935 Dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine CAS No. 1448070-13-0

Dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine

Cat. No.: B2600935
CAS No.: 1448070-13-0
M. Wt: 307.37
InChI Key: IPMROWDKRQKAHP-UHFFFAOYSA-N
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Description

Dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine is a complex organic compound that features a sulfamoyl group attached to a dimethylamine moiety and a pyridin-2-yloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine typically involves multiple steps, starting with the preparation of the pyridin-2-yloxyphenyl intermediate. This intermediate is then reacted with a sulfamoyl chloride derivative under controlled conditions to form the final product. Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions in batch reactors, with careful control of temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfamoyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • Indole derivatives

Uniqueness

Dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine is unique due to its specific structural features, such as the combination of a sulfamoyl group with a pyridin-2-yloxyphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[3-[(dimethylsulfamoylamino)methyl]phenoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-17(2)21(18,19)16-11-12-6-5-7-13(10-12)20-14-8-3-4-9-15-14/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMROWDKRQKAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1=CC(=CC=C1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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